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Introduction

The yeast two-hybrid (Y2H) system is a powerful in vivo molecular biology technique used to

identify and characterize binary protein-protein interactions. This method is based on the

modular nature of transcription factors, which typically have a DNA-binding domain (DBD) and

a transcriptional activation domain (AD). In a Y2H screen, the protein of interest, termed the

"bait," is fused to the DBD of a transcription factor (e.g., GAL4). A library of potential interacting

partners, or "prey," is fused to the corresponding AD. If the bait and prey proteins interact, the

DBD and AD are brought into close proximity, reconstituting a functional transcription factor.

This reconstituted transcription factor then activates the expression of downstream reporter

genes, allowing for the selection and identification of interacting partners.

This application note focuses on the use of ODR1 (ORIGIN OF DORMANCY 1), a key

regulator of seed dormancy and germination in Arabidopsis thaliana, as a bait protein in a yeast

two-hybrid screen. ODR1 is known to be involved in the regulation of proanthocyanidin (PA)

biosynthesis, a crucial factor in seed coat development and the establishment of dormancy.

Identifying the interacting partners of ODR1 can provide valuable insights into the molecular

mechanisms governing these critical plant processes.

Principle of the Assay

The GAL4-based yeast two-hybrid system is a widely used platform for Y2H screening. The

principle relies on the functional reconstitution of the GAL4 transcription factor. The bait protein

(ODR1) is cloned into a "bait vector" (e.g., pGBKT7), fusing it to the GAL4 DNA-binding domain
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(DBD). A cDNA library of potential prey proteins is cloned into a "prey vector" (e.g., pGADT7),

fusing them to the GAL4 activation domain (AD).

When yeast cells are co-transformed with both bait and prey plasmids, the following occurs:

No Interaction: If the ODR1 bait and a prey protein do not interact, the GAL4 DBD and AD

remain separated. The reporter genes are not activated, and the yeast cells will not grow on

selective media.

Interaction: If the ODR1 bait and a prey protein interact, the GAL4 DBD and AD are brought

together. This functional reconstitution of the GAL4 transcription factor activates the

expression of reporter genes (e.g., HIS3, ADE2, lacZ). The expression of these reporters

allows the yeast to grow on selective media (lacking histidine and adenine) and to produce a

blue color in the presence of X-gal.

Experimental Workflow
A typical yeast two-hybrid screen with ODR1 as bait follows a series of defined steps, from

initial vector construction to the final validation of interactions.
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Figure 1: Experimental workflow for a yeast two-hybrid screen.
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Protocols
I. Bait Plasmid Construction (pGBKT7-ODR1)

Gene Amplification: Amplify the full-length coding sequence of ODR1 from Arabidopsis

thaliana cDNA using PCR with primers containing appropriate restriction sites (e.g., NdeI and

BamHI) for cloning into the pGBKT7 vector.

Vector and Insert Preparation: Digest both the amplified ODR1 PCR product and the

pGBKT7 vector with the selected restriction enzymes.

Ligation: Ligate the digested ODR1 insert into the digested pGBKT7 vector using T4 DNA

ligase.

Transformation into E. coli: Transform the ligation mixture into competent E. coli cells (e.g.,

DH5α) for plasmid amplification.

Verification: Select transformed colonies and verify the correct insertion of ODR1 by colony

PCR and Sanger sequencing.

II. Yeast Transformation and Screening
Yeast Strain: Use a suitable yeast strain, such as AH109 or Y2HGold, which contains

multiple reporter genes.

Bait Transformation and Auto-activation Test:

Transform the pGBKT7-ODR1 bait plasmid into the yeast strain.

Plate the transformed yeast on SD/-Trp and SD/-Trp/-His/-Ade media.

Growth on SD/-Trp confirms successful transformation. No growth on SD/-Trp/-His/-Ade

indicates that the ODR1 bait does not auto-activate the reporter genes.

Library Transformation:

Co-transform the Arabidopsis cDNA prey library (in pGADT7) into the yeast strain already

containing the pGBKT7-ODR1 bait plasmid.
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Alternatively, use a yeast mating approach by transforming the bait into a MATα strain and

the prey library into a MATa strain, followed by mating.

Selection of Positive Interactions:

Plate the transformed yeast on high-stringency selective media (SD/-Trp/-Leu/-His/-Ade).

Incubate plates at 30°C for 3-7 days and monitor for colony growth. Colonies that grow on

this medium represent putative positive interactions.

III. Quantitative β-Galactosidase Assay
This assay provides a quantitative measure of the interaction strength between the bait and

prey proteins.

Culture Preparation: Grow individual positive yeast colonies in liquid SD/-Trp/-Leu medium

overnight at 30°C with shaking.

Cell Lysis:

Harvest the yeast cells by centrifugation.

Resuspend the cell pellet in Z-buffer (60 mM Na2HPO4, 40 mM NaH2PO4, 10 mM KCl, 1

mM MgSO4, 50 mM β-mercaptoethanol, pH 7.0).

Lyse the cells by freeze-thaw cycles or by adding chloroform and SDS.

Enzymatic Reaction:

Add ONPG (o-nitrophenyl-β-D-galactopyranoside) to the cell lysate and incubate at 30°C.

Stop the reaction by adding Na2CO3 when a yellow color develops.

Measurement and Calculation:

Measure the absorbance of the reaction mixture at 420 nm (OD420).

Measure the optical density of the yeast culture at 600 nm (OD600) before lysis.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1577235?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Calculate β-galactosidase activity in Miller units:

Units = (1000 * OD420) / (t * V * OD600)

where t = time of incubation (min) and V = volume of culture used (mL).

Data Presentation
Putative ODR1 Interacting Proteins
A yeast two-hybrid screen using ODR1 as bait would aim to identify novel interacting partners.

Based on existing literature, a known interactor of ODR1 is bHLH57. A hypothetical screen

might identify other transcription factors or regulatory proteins involved in seed development.

Prey Protein Description
Reporter Gene
Activation

Interaction
Strength (Miller
Units)

bHLH57
Basic helix-loop-helix

transcription factor
+++ Strong

TTG1
TRANSPARENT

TESTA GLABRA 1
+++ Strong

Hypothetical Protein 1 Zinc finger protein ++ Moderate

Hypothetical Protein 2 Kinase + Weak

Note: This table is a representative example of how data from an ODR1 Y2H screen could be

presented. The hypothetical proteins are included for illustrative purposes.

ODR1 Signaling Pathway
ODR1 is a key regulator in the signaling network that controls seed dormancy and germination

in Arabidopsis. It functions in part by interacting with components of the MYB-bHLH-WD40

(MBW) complex, which regulates the biosynthesis of proanthocyanidins (PAs) in the seed coat.
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Figure 2: Simplified signaling pathway of ODR1 in seed dormancy.
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To cite this document: BenchChem. [Application Notes: Yeast Two-Hybrid Screening with
ODR1 as Bait]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1577235#yeast-two-hybrid-screening-with-odr1-as-
bait]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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